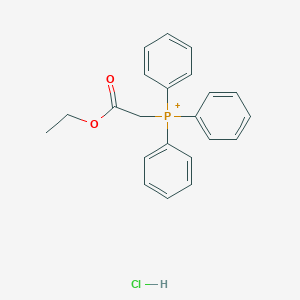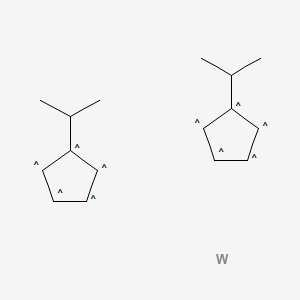![molecular formula C29H30FeNOP B12060993 (S)-4-tert-Butyl-2-[(SP)-2-(diphenylphosphino)ferrocenyl]-2-oxazoline, >=97%](/img/structure/B12060993.png)
(S)-4-tert-Butyl-2-[(SP)-2-(diphenylphosphino)ferrocenyl]-2-oxazoline, >=97%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-4-tert-Butyl-2-[(SP)-2-(diphenylphosphino)ferrocenyl]-2-oxazoline is a chiral ligand used in asymmetric synthesis and catalysis. This compound is known for its high enantiomeric purity (≥97%) and is often employed in the formation of metal complexes, which are crucial in various catalytic processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-tert-Butyl-2-[(SP)-2-(diphenylphosphino)ferrocenyl]-2-oxazoline typically involves the following steps:
Formation of the oxazoline ring: This is achieved by reacting an amino alcohol with a carboxylic acid derivative under dehydrating conditions.
Introduction of the ferrocenyl group: The ferrocenyl group is introduced through a palladium-catalyzed cross-coupling reaction.
Phosphine functionalization: The diphenylphosphino group is added via a substitution reaction, often using a phosphine reagent.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-4-tert-Butyl-2-[(SP)-2-(diphenylphosphino)ferrocenyl]-2-oxazoline undergoes various chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Reduction: The ferrocenyl group can be reduced under specific conditions.
Substitution: The oxazoline ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are employed in substitution reactions.
Major Products
Oxidation: Phosphine oxides.
Reduction: Reduced ferrocenyl derivatives.
Substitution: Substituted oxazoline derivatives.
Wissenschaftliche Forschungsanwendungen
(S)-4-tert-Butyl-2-[(SP)-2-(diphenylphosphino)ferrocenyl]-2-oxazoline is widely used in scientific research, particularly in:
Chemistry: As a chiral ligand in asymmetric catalysis, it helps in the synthesis of enantiomerically pure compounds.
Biology: Used in the study of enzyme mimetics and bioinorganic chemistry.
Industry: Employed in the production of fine chemicals and pharmaceuticals.
Wirkmechanismus
The compound exerts its effects primarily through its ability to form stable complexes with transition metals. These metal complexes act as catalysts in various chemical reactions, facilitating the formation of specific products with high enantiomeric purity. The ferrocenyl and phosphine groups play crucial roles in stabilizing the metal center and enhancing the catalytic activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1’-Bis(diphenylphosphino)ferrocene: Another chiral ligand used in asymmetric catalysis.
2-(Diphenylphosphino)benzoic acid: Used in similar catalytic applications.
Uniqueness
(S)-4-tert-Butyl-2-[(SP)-2-(diphenylphosphino)ferrocenyl]-2-oxazoline is unique due to its high enantiomeric purity and the presence of both ferrocenyl and oxazoline groups, which provide enhanced stability and catalytic activity compared to other similar compounds.
Eigenschaften
Molekularformel |
C29H30FeNOP |
|---|---|
Molekulargewicht |
495.4 g/mol |
InChI |
InChI=1S/C24H25NOP.C5H5.Fe/c1-24(2,3)22-17-26-23(25-22)20-15-10-16-21(20)27(18-11-6-4-7-12-18)19-13-8-5-9-14-19;1-2-4-5-3-1;/h4-16,22H,17H2,1-3H3;1-5H;/t22-;;/m1../s1 |
InChI-Schlüssel |
PIKHGGNXFQMMMR-GJICFQLNSA-N |
Isomerische SMILES |
CC(C)(C)[C@H]1COC(=N1)C2=C([CH]C=C2)P(C3=CC=CC=C3)C4=CC=CC=C4.C1=C[CH]C=C1.[Fe] |
Kanonische SMILES |
CC(C)(C)C1COC(=N1)C2=C([CH]C=C2)P(C3=CC=CC=C3)C4=CC=CC=C4.C1=C[CH]C=C1.[Fe] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


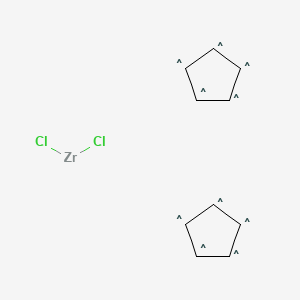
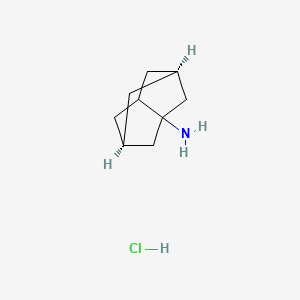
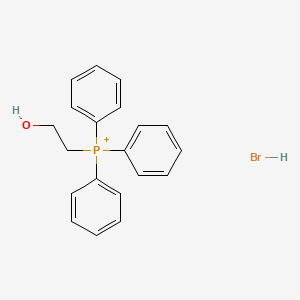
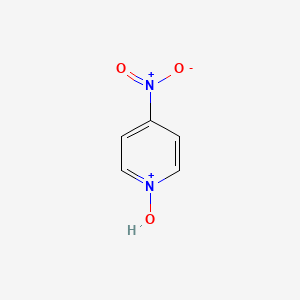

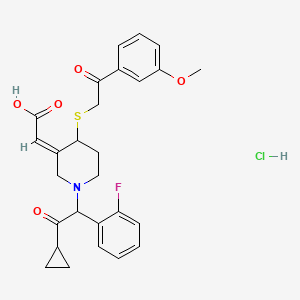
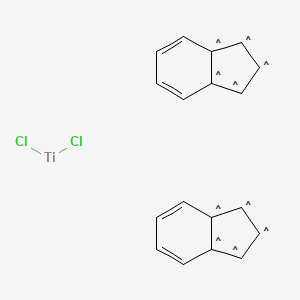
![1-(5-bromo-1-benzofuran-2-yl)-5-methyl-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octane-3,7-dione](/img/structure/B12060958.png)
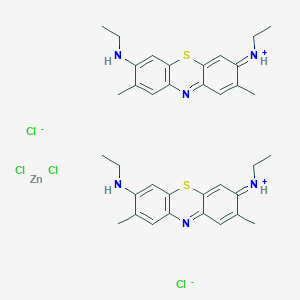
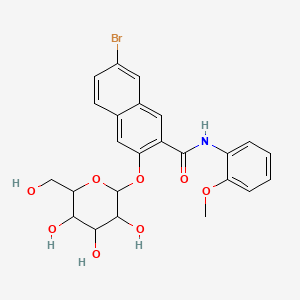
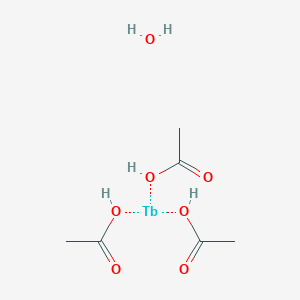
![[(3R,5S)-3,5-dimethyl-1-adamantyl]methanol](/img/structure/B12060978.png)
